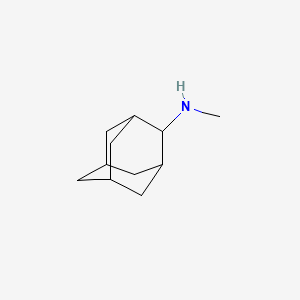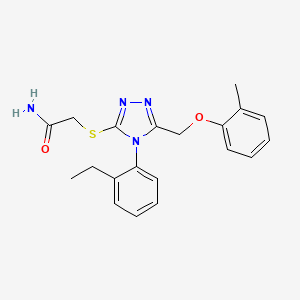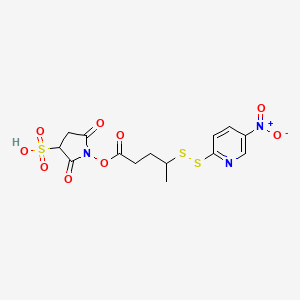
Phortress (free base)
Übersicht
Beschreibung
Phortress (free base) is a novel, potent, and selective experimental antitumor agent. It is known for its unique mechanism of action, which involves the induction of cytochrome P450 1A1-catalyzed biotransformation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole to generate electrophilic species that covalently bind to DNA, causing lethal damage to sensitive tumor cells .
Vorbereitungsmethoden
Phortress (free base) is synthesized through a series of chemical reactions involving the preparation of fluorine-containing 2-arylbenzothiazoles. The synthetic pathway includes the following steps :
Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: This involves the reaction of 4-amino-3-methylphenylamine with 5-fluorobenzothiazole under specific conditions.
Formation of Phortress: The synthesized 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is then converted to Phortress through a series of reactions involving lysylamide dihydrochloride.
Analyse Chemischer Reaktionen
Phortress (free base) undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 1A1, leading to the formation of electrophilic species.
DNA Adduct Formation: The electrophilic species generated from the oxidation reaction covalently bind to DNA, causing DNA damage and cell cycle arrest.
Substitution Reactions: Involving the replacement of specific functional groups within the molecule to enhance its antitumor activity.
Common reagents and conditions used in these reactions include cytochrome P450 1A1, lysylamide dihydrochloride, and specific solvents and catalysts. The major products formed from these reactions are electrophilic species that bind to DNA and cause cell death in sensitive tumor cells .
Wissenschaftliche Forschungsanwendungen
Phortress (free base) has several scientific research applications, particularly in the field of cancer research. It is used as an experimental antitumor agent with potent and selective activity against human-derived carcinomas of breast, ovarian, and renal origin . Its unique mechanism of action makes it a valuable tool for studying the effects of DNA adduct formation on cellular DNA integrity and cell cycle progression . Additionally, Phortress is being evaluated in phase I clinical trials for the treatment of solid tumors .
Wirkmechanismus
The mechanism of action of Phortress (free base) involves the induction of cytochrome P450 1A1-catalyzed biotransformation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole to generate electrophilic species . These electrophilic species covalently bind to DNA, causing DNA damage and cell cycle arrest in sensitive tumor cells . The molecular targets and pathways involved include the aryl hydrocarbon receptor, cytochrome P450 1A1, and various kinases and phosphatases associated with cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Phortress (free base) is unique compared to other similar compounds due to its selective activity and distinct mechanism of action. Similar compounds include:
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: The precursor to Phortress, which also exhibits antitumor activity.
5-fluoro-2-arylbenzothiazoles: A class of compounds with similar antitumor properties.
Phortress stands out due to its ability to induce cytochrome P450 1A1-catalyzed biotransformation, leading to the formation of electrophilic species that covalently bind to DNA .
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOEFHQLNGBQQ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741241-36-1 | |
| Record name | Phortress free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741241361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHORTRESS FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF59KJ79DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

